
Ethyl acrylate
Overview
Description
Ethyl acrylate is an organic compound with the formula CH₂=CHCO₂CH₂CH₃. It is the ethyl ester of acrylic acid and appears as a colorless liquid with a characteristic acrid odor. This compound is primarily used in the production of polymers, including resins, plastics, rubber, and denture materials . It is also a reagent in the synthesis of various pharmaceutical intermediates .
Preparation Methods
Ethyl acrylate is produced by the acid-catalyzed esterification of acrylic acid, which is itself produced by the oxidation of propylene . Another method involves the Reppe reaction, where acetylene, carbon monoxide, and ethanol react in the presence of a nickel carbonyl catalyst . Commercial preparations often contain polymerization inhibitors such as hydroquinone, phenothiazine, or hydroquinone ethyl ether to prevent unwanted polymerization .
Chemical Reactions Analysis
Polymerization Reactions
Ethyl acrylate undergoes rapid polymerization via free-radical mechanisms, forming homopolymers and copolymers critical to industrial applications.
Thermal Polymerization
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Mechanism : Self-initiated polymerization occurs at elevated temperatures (>100°C) through diradical intermediates formed via Diels-Alder-type dimerization .
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Kinetics : Rate constants increase exponentially with temperature. At 140°C, the polymerization rate reaches ~0.5%/min .
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Inhibitors : Hydroquinone monomethyl ether (15 ppm) is commonly used to suppress premature polymerization during storage .
Photo- and Redox-Initiated Polymerization
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Accelerators : Peroxides, UV light, and redox systems (e.g., persulfate-bisulfite) enhance polymerization rates .
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Risk : Uncontrolled exothermic reactions can occur if inhibitors are depleted, particularly at >30°C .
Copolymerization Reactivity
This compound’s reactivity ratios (r₁) with common monomers are:
Monomer (M₂) | r₁ (this compound) | r₂ (Co-monomer) |
---|---|---|
Styrene | 0.41 | 0.85 |
Methyl methacrylate | 0.67 | 1.32 |
Vinyl acetate | 18.10 | 0.04 |
Data sourced from industrial copolymer studies .
Esterification and Transesterification
This compound participates in reversible esterification and transesterification reactions:
Production via Esterification
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Synthesis : Reacting acrylic acid with ethanol under acidic catalysis (H₂SO₄ or ion-exchange resins) yields this compound .
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Conversion : Excess ethanol shifts equilibrium, achieving >99% purity post-distillation .
Transesterification
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This compound reacts with higher alcohols (e.g., 2-ethylhexanol) to produce specialty acrylates like 2-ethylhexyl acrylate .
Hydrolysis
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Conditions : Hydrolyzes slowly in neutral water (half-life: 3.5 years at pH 7, 25°C) but rapidly under alkaline conditions (pH >9) .
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Products : Forms acrylic acid and ethanol :
Biodegradation
Reaction with OH Radicals
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Mechanism : OH radicals add to the β-carbon, forming peroxy radicals that degrade to carbonyl compounds .
Ozonolysis
Glutathione Adduct Formation
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This compound spontaneously conjugates with glutathione, forming N-acetyl-S-(2-carboxyethyl)cysteine ethyl ester .
Metabolic Detoxification
Hazardous Reactions
Scientific Research Applications
Polymer Production
Ethyl acrylate is predominantly used in the synthesis of polymers through free radical polymerization. It serves as a key monomer in producing:
- Acrylic Resins : Used in coatings and adhesives due to their excellent weather resistance and adhesion properties.
- Acrylic Emulsions : Commonly utilized in paints, textiles, and paper coatings.
Adhesives and Sealants
This compound-based adhesives are favored for their strong bonding capabilities and flexibility. They are widely used in:
- Construction : For bonding materials such as wood, metal, and plastic.
- Automotive : In assembly lines for various components.
Textile Coatings
In the textile industry, this compound is used to enhance the durability and water resistance of fabrics. It is often combined with other monomers to create copolymers that improve fabric performance.
Medical Applications
This compound has potential applications in the medical field, particularly in drug delivery systems and biocompatible materials. Research indicates its use in:
- Hydrogels : For controlled drug release.
- Biomaterials : In tissue engineering applications.
Health and Safety Considerations
While this compound has numerous applications, it is essential to consider its health effects. Studies have indicated potential carcinogenicity when administered at high doses through specific routes (e.g., gavage). However, it was removed from the list of known human carcinogens due to evidence suggesting that observed tumors were linked to irritation rather than direct genotoxicity .
Toxicity Data Overview
Case Study 1: Acrylic Resin Production
In a study conducted by the National Toxicology Program (NTP), this compound was evaluated for its carcinogenic potential during acrylic resin production. The study found that while high doses led to forestomach tumors in rodents, these findings were not relevant for human risk assessment due to differences in exposure routes .
Case Study 2: Occupational Exposure
A cohort study assessed mortality rates associated with occupational exposure to this compound among workers in manufacturing settings. The results indicated an increased incidence of colon cancer among workers exposed over extended periods, emphasizing the need for proper safety measures in industrial environments .
Mechanism of Action
Ethyl acrylate exerts its effects primarily through its ability to polymerize and copolymerize with other monomers. The double bond in its structure allows it to undergo addition reactions, forming long polymer chains. These polymers can then be used in various applications, depending on the monomers involved in the copolymerization process .
Comparison with Similar Compounds
Ethyl acrylate is similar to other acrylates such as mthis compound and butyl acrylate. it has unique properties that make it suitable for specific applications:
Mthis compound: Has a lower boiling point and is more volatile, making it suitable for applications requiring rapid evaporation.
Butyl Acrylate: Has a higher boiling point and is less volatile, making it suitable for applications requiring longer-lasting films.
This compound’s balance of volatility and reactivity makes it a versatile compound for a wide range of applications .
Biological Activity
Ethyl acrylate (EA), a colorless liquid with the chemical formula C₅H₈O₂, is widely used in the production of plastics, paints, and adhesives. Its biological activity has garnered significant attention due to its potential health effects, particularly in occupational settings. This article synthesizes key findings from various studies regarding the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and implications for human health.
Toxicological Profile
This compound has been evaluated for its toxicological properties through a variety of studies, primarily involving animal models. The National Toxicology Program (NTP) and other research institutions have conducted extensive assessments to understand its carcinogenic potential and other health effects.
Carcinogenicity
- Tumorigenicity Studies : Initial studies indicated that high doses of this compound administered via gavage resulted in forestomach tumors in rats and mice. However, subsequent evaluations led to its removal from the list of known or reasonably anticipated human carcinogens by the NTP in 2000. This decision was based on findings that linked tumorigenicity to severe gastric irritation rather than direct carcinogenic mechanisms .
- Epidemiological Evidence : There is conflicting evidence regarding the relationship between occupational exposure to this compound and colorectal cancer. Some studies suggest a potential link, while others do not find significant associations .
Non-Carcinogenic Effects
- Respiratory Irritation : Chronic inhalation studies have shown that exposure to this compound can lead to non-neoplastic lesions and inflammation of the nasal mucosa in rodents. Significant effects included hyperplasia of the olfactory epithelium and respiratory metaplasia .
- Dose-Response Relationships : Research has established a no-observed-effect level (NOEL) of 5 ppm for non-neoplastic effects and a lowest observed effect level (LOEL) of 25 ppm for olfactory tissue damage .
Metabolism and Excretion
This compound undergoes significant metabolic processing in mammals:
- Metabolic Pathways : Upon administration, this compound is hydrolyzed primarily in the liver, with metabolites including 3-hydroxypropionic acid and mercapturic acids identified as products of glutathione conjugation. A major metabolite is carbon dioxide, with substantial exhalation observed within 24 hours post-exposure .
- Excretion Patterns : Studies have shown that excretion rates vary with dose; lower doses resulted in higher recovery percentages in tissues and excreta compared to higher doses .
Genetic Toxicity
This compound has been evaluated for its mutagenic potential:
- In Vitro Studies : It induced mutations at the tk locus in mouse lymphoma cells but did not show mutagenicity in bacterial assays. Chromosomal aberrations were observed in various mammalian cell lines treated with this compound .
- Drosophila Studies : In studies using Drosophila melanogaster, this compound did not induce sex-linked recessive lethal mutations but did promote mitotic recombination .
Summary of Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
Several case studies provide insight into the effects of this compound exposure:
- Occupational Exposure : A study among workers exposed to this compound revealed symptoms such as headaches, nausea, and respiratory irritation, raising concerns about chronic exposure risks .
- Animal Models : Long-term studies on Fischer 344 rats demonstrated dose-dependent increases in respiratory tract lesions after prolonged inhalation exposure .
Q & A
Basic Research Questions
Q. What are the critical handling and storage considerations for ethyl acrylate in laboratory settings?
this compound requires strict handling protocols due to its flammability, reactivity, and volatility. Key precautions include:
- Storing in tightly sealed containers in cool (<25°C), ventilated areas away from heat, light, and incompatible substances (e.g., oxidizing agents, strong acids/bases, amines) to prevent explosive self-polymerization .
- Using hydroquinone as a stabilizer to inhibit spontaneous polymerization; verify inhibitor presence before use .
- Employing personal protective equipment (PPE) such as nitrile gloves, goggles, and respirators to minimize inhalation and dermal exposure .
Q. What are the primary toxicity profiles and target organs associated with this compound exposure?
this compound primarily affects the eyes, skin, and respiratory system. Acute exposure can cause irritation, drowsiness, and nausea, while chronic exposure may lead to sensitization . Key findings include:
- Hydrolysis in nasal tissues (e.g., dorsal meatus, olfactory septum) via esterases, though cytotoxicity distribution does not correlate directly with enzymatic activity .
- Occupational exposure routes: inhalation (75 ppm threshold) and dermal contact, with 44,604 U.S. workers estimated at risk .
Q. What standardized safety protocols should researchers follow when working with this compound?
- Conduct pre-experiment training on material safety data sheets (MSDS) and emergency procedures .
- Use fume hoods for vapor containment and install explosion-proof equipment in polymerization setups .
- Monitor air quality with gas chromatography or infrared spectroscopy to ensure concentrations remain below NIOSH-recommended limits (5 ppm TWA) .
Advanced Research Questions
Q. How do polymerization mechanisms of this compound vary under high-temperature conditions?
High-temperature (140–180°C) homopolymerization in xylene solvents proceeds via radical initiation, with four dominant chain types identified:
- Chains initiated by β-scission radicals or xylol-derived radicals, terminating as saturated/unsaturated structures.
- Key secondary mechanisms: intramolecular chain transfer and solvent-mediated chain transfer, validated via ESI/FTMS and ¹³C NMR .
- Methodological Insight : Employ factorial designs to optimize monomer/solvent ratios and characterize polymers using GPC and DSC .
Q. How can tissue-specific hydrolysis of this compound explain discrepancies in cytotoxicity data?
this compound is hydrolyzed predominantly in the liver, blood, and nasal tissues, but cytotoxicity (e.g., in respiratory epithelium) does not align with hydrolysis activity .
- Experimental Approach : Use in vitro models (e.g., human nasal epithelial cells) to compare esterase activity and reactive metabolite generation (e.g., acrylic acid). Pair with LC-MS/MS to quantify tissue-specific bioactivation .
Q. How should researchers reconcile contradictory carcinogenicity findings between inhalation and gavage studies?
- Inhalation studies (75 ppm, 0.31 mg/L) showed no carcinogenicity, while gavage studies induced forestomach tumors due to localized irritation and hyperplasia .
- Resolution : Apply physiologically based pharmacokinetic (PBPK) modeling to assess systemic vs. local effects. Prioritize inhalation data for human risk assessment, as gavage exposure is non-physiological .
Q. What methodologies are recommended for assessing dermal exposure risks in occupational settings?
- Follow NIOSH SK: SYS-DIR (COR)-SEN notation, indicating systemic toxicity, corrosion, and sensitization risks .
- Use in vitro assays (e.g., human skin equivalents) to measure permeation coefficients (Kp) and quantify acrylic acid metabolites via HPLC .
Q. How can factorial design improve synthesis of magnetized this compound-divinylbenzene copolymers?
A 5-factor factorial design (e.g., monomer ratio, crosslinker concentration, magnetic nanoparticle loading) optimizes polymer properties:
- Analyze magnetic susceptibility via SQUID magnetometry.
- Characterize thermal stability with TGA and mechanical performance with DMA .
Q. Data Contradictions and Research Gaps
- Toxicokinetic Variability : Discrepancies in hydrolysis rates between tissues (e.g., liver vs. nasal epithelium) require targeted metabolomic studies .
- Carcinogenicity Classification : IARC classifies this compound as Group 2B (possible human carcinogen) despite inconclusive animal data, highlighting the need for epidemiological studies .
Properties
IUPAC Name |
ethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGUQPWFLRLWPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2, Array | |
Record name | ETHYL ACRYLATE, STABILIZED | |
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Record name | ETHYL ACRYLATE | |
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Related CAS |
9003-32-1 | |
Record name | Ethyl acrylate polymers | |
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DSSTOX Substance ID |
DTXSID4020583 | |
Record name | Ethyl acrylate | |
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Molecular Weight |
100.12 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl acrylate, stabilized appears as a clear colorless liquid with an acrid odor. Flash point 60 °F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Auto ignition temperature 721 °F (383 °C) (NTP). Less dense than water. Vapors heavier than air. Used to make paints and plastics., Liquid, Colorless liquid with an acrid odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colourless mobile liquid; lachrymator/intense, harsh, fruity aroma, Colorless liquid with an acrid odor. | |
Record name | ETHYL ACRYLATE, STABILIZED | |
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Record name | Ethyl acrylate | |
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Record name | ETHYL ACRYLATE | |
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Record name | Ethyl acrylate | |
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Record name | ETHYL ACRYLATE | |
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Boiling Point |
211.6 °F at 760 mmHg (NTP, 1992), 99.4 °C, 99.00 to 100.00 °C. @ 760.00 mm Hg, 99 °C, 211 °F | |
Record name | ETHYL ACRYLATE, STABILIZED | |
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Record name | ETHYL ACRYLATE | |
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Flash Point |
48 °F (NTP, 1992), 50 °F (10 °C) (open cup), 60 °F (open cup), 9 °C c.c., 48 °F | |
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Record name | ETHYL ACRYLATE | |
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Record name | ETHYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/259 | |
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Record name | Ethyl acrylate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), Slightly soluble in dimethyl sulfoxide; soluble in chloroform; miscible in ethanol, ethyl ether, Soluble in alcohol and ether, 2% (wt/vol) in water at 20 °C, 1.5 parts by wt (of the formula wt)/100 parts by wt of water, In water, 15,000 mg/L at 25 °C (1.50 g/100 g), 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5, Soluble in ether and oils; Slightly soluble water, Soluble (in ethanol), 2% | |
Record name | ETHYL ACRYLATE, STABILIZED | |
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Record name | Ethyl acrylate | |
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URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Ethyl acrylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | Ethyl acrylate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.923 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9234 g/cu cm at 20 °C, Liquid heat capacity = 0.453 BTU/lb-F at 70 °F; Liquid thermal conductivity = 10149 BTU-in/hr-sq ft-F at 70 °C; Saturated vapor density = 0.01011 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.272 BTU/lb-F at 75 °F, Bulk density: 7.6 lb/gal at 20 °C, Relative density (water = 1): 0.92, 0.916-0.919, 0.92 | |
Record name | ETHYL ACRYLATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/666 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethyl acrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Ethyl acrylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | ETHYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/259 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyl acrylate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.45, 3.45 | |
Record name | ETHYL ACRYLATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/666 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethyl acrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/259 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
29.3 mmHg at 68 °F ; 40 mmHg at 79 °F (NTP, 1992), 29.0 [mmHg], 38.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg | |
Record name | ETHYL ACRYLATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/666 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethyl acrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/213 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Ethyl acrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/259 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyl acrylate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Cytotoxicity is primarily limited to the olfactory epithelium of the dorsal meatus region of the nasal cavity of rodents following inhalation exposure to acrylic monomers. To investigate the biochemical basis for this effect, three regions of the Fischer F344N rat nasal cavity were evaluated for carboxylesterase activity for ... ethyl acrylate. ... No regional difference in carboxylesterase activity was observed between sensitive and non-sensitive regions of olfactory epithelium. Respiratory epithelium (resistant to cytotoxicity) was found to be have a much lower rate of carboxylesterase activity than olfactory epithelium. These results suggest that the regional distribution of cytotoxicity observed in the rat nasal cavity at high concentrations of inhaled acrylic monomers may be due in part to the amount of released organic acid following deposition. However, the observation of the same esterase activity in sensitive and nonsensitive olfactory regions suggests that nasal air flow patterns and regional deposition may also be critical factors., Quantitative hemolysis assays of acrylate and methacrylate esters provided estimates of the intrinsic hemolytic activity (Hi, the slope of the concentration-response curve) and the concentrations effecting 5% (H5) and 50% (H50) hemolysis. The dependence of hemolytic activity and LD50 (mice) on physical properties (lipophilicity, molar refraction, and molecular volume of the esters was detected by multiple regression analysis. The observed correlations were: Hi, R2 = 0.94; H5, R2 = 0.95; H50, R2 = 0.94; and LD50, R2 (all compounds) = 0.80, R2 (all compounds less the methyl esters) = 0.94. The difference of the methyl esters was associated with the smaller steric volume of the methyl ester substituent and the presence (methacrylates) or absence (acrylates) of the branched methyl group. Associative steric contributions of the branched methyl group and the ester substituents were probably responsible for greater variability in the methyacrylate series ... /It was concluded that/ the mechanism of the action of the esters is membrane-mediated and relatively nonspecific and that in vivo biotransformation was not a significant factor. Also, long-term toxic liability of the esters may be more closely related to intrinsic toxicity than acute toxicity., Over the past several years, /the authors/ have been evaluating the mutagenicity and clastogenicity of compounds capable of Michael-type reactions. These compounds, including acrylamide, several acrylate and methacrylate esters, vinyl sulfones, and phorone, have been evaluated using TK+/- -3.7.2C mouse lymphoma cells. Mutagenic chemicals induced increases in the number of small colony tk- deficient mutants. This suggested a clastogenic mechanism which was confirmed by demonstrating increases in aberrations and micronucleus frequencies in cultured cells. Vinyl sulfone was found to be the most effective chemical mutagen with induction of genotoxic effects at concentrations as low as 0.25 microgram/ml. The other compounds also produced positive results, but at higher concentrations. Since these compounds are known to deplete glutathione, phorone, a model glutathione depleter, was examined and found to produce similar effects as the other compounds in mouse lymphoma cells. These results suggest that the direct-acting Michael-type reaction has activity relevant to producing a genotoxic effect. Since acrylamide has been found to be a potent germ cell mutagen, this mechanism may be also relevant in the induction of heritable mutagenic risk. | |
Record name | Ethyl acrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Water: 0.05% by wt (max), acrylic acid: 0.005% by wt (max) | |
Record name | Ethyl acrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Clear liquid | |
CAS No. |
140-88-5, 9003-32-1, 87605-70-7 | |
Record name | ETHYL ACRYLATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/666 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyethylacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 1,1'-((dihydro-5-(2-hydroxyethyl)-2,4,6-trioxo-1,3,5-triazine-1,3(2H,4H)-diyl)di-2,1-ethanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087605707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL ACRYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl acrylate | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/ethyl-acrylate-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | 2-Propenoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71E6178C9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl acrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl acrylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/259 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acrylic acid, ethyl ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/ATAAE60.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-96.2 °F (NTP, 1992), -71.2 °C, Specific heat at -60 °C: 0.442 cal/g/deg C; MP: 20 °C at 39.2 mm Hg (polymerizes on distillation); azeotropes: 45% water = BP 81 °C; 56.8% ethanol = BP 76 °C, -71 °C, -96 °F | |
Record name | ETHYL ACRYLATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/666 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethyl acrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl acrylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/259 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyl acrylate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
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Synthesis routes and methods IV
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Synthesis routes and methods V
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.